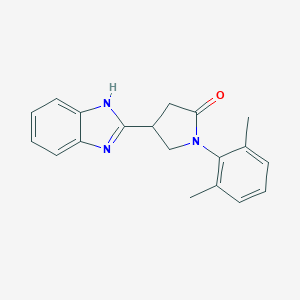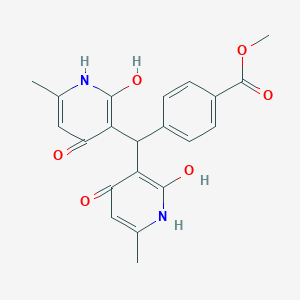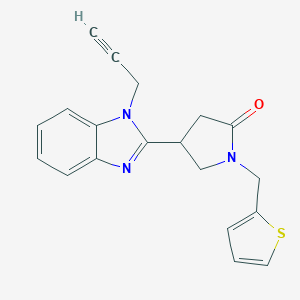
N-(1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide, also known as EDBA, is a chemical compound that has been the subject of much scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
Structural Aspects and Properties
- A study on the structural aspects of two amide-containing isoquinoline derivatives, focusing on their gel formation and crystalline salts production upon treatment with different acids. This research highlights the potential use of similar compounds in the development of new materials with specific crystalline structures and properties (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Antimicrobial Activity
- Another study described the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated their antibacterial and antifungal activities. This suggests that compounds with a similar structure could be explored for their antimicrobial potential (Debnath & Ganguly, 2015).
Antioxidant Activity
- Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including their synthesis, characterization, and evaluation of antioxidant activity. This illustrates the potential application of related compounds in the development of new antioxidants (Chkirate et al., 2019).
Photoreactivity and Design
- A study on the design, synthesis, and photoreactivity of molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages, revealing their potential in photochemical applications (Katritzky et al., 2003).
Mechanism of Action
Target of Action
The primary target of N-(1-(2-ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide is the PARP proteins , which play a crucial role in the treatment of breast cancer .
Mode of Action
The compound acts as an agonist at serotonin 5-HT 2A receptors , affecting cognitive and behavioral processes . The interaction with its targets leads to profound changes in perception and cognition .
Biochemical Pathways
The compound is involved in the serotonergic pathway , specifically interacting with the 5-HT 2A receptors . This interaction affects downstream effects such as mood, perception, and cognition .
Pharmacokinetics
Similar compounds have been shown to have high affinity for their target receptors, suggesting good bioavailability .
Result of Action
The compound’s action results in marked alterations of perception, mood, and cognition . It also reveals good molecular interaction with anticancer drug targets, specifically analyzed its role in targeting PARP proteins .
properties
IUPAC Name |
N-[1-[(2-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-26-18-9-7-6-8-16(18)12-23-20-14(3)10-13(2)11-17(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWORQDQUHSTMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![1-{[1-(4-Methoxybenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B368092.png)


![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368108.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)

![1-{1-[2-(3-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368112.png)
![ethyl 4-(3-methyl-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368131.png)
![Ethyl 4-[4-(2-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368136.png)
![Ethyl 4-[4-(4-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368140.png)
![Ethyl 4-(3-methyl-6-oxo-4-pyridin-2-yl-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl)benzoate](/img/structure/B368141.png)